1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of 1,3-diketones and arylhydrazines in the presence of a catalyst such as Nano-ZnO . The reaction conditions often involve heating the mixture to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial processes may also incorporate continuous flow techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions involve replacing one or more substituents on the pyrazole ring with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.
Scientific Research Applications
1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, influencing various biochemical processes. For example, pyrazole derivatives have been shown to inhibit certain enzymes, leading to altered metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with different substituents, leading to distinct chemical properties.
3-Methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with variations in the substituents on the pyrazole ring.
Uniqueness
1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups on the pyrazole ring contributes to its versatility in various applications.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1,3-dimethyl-5-phenylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(12(15)16)11(14(2)13-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16) |
InChI Key |
SKAXVLRKFZXFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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